molecular formula C13H19FN2 B189813 [1-(4-Fluorobenzyl)piperidin-4-yl]methylamine CAS No. 174561-02-5

[1-(4-Fluorobenzyl)piperidin-4-yl]methylamine

Katalognummer: B189813
CAS-Nummer: 174561-02-5
Molekulargewicht: 222.3 g/mol
InChI-Schlüssel: AHUXENJTFOMIKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(4-Fluorobenzyl)piperidin-4-yl]methylamine is a piperidine derivative featuring a 4-fluorobenzyl substituent and a methylamine group at the 4-position of the piperidine ring. Its synthesis typically involves multi-step reactions, including alkylation, reductive amination, or nucleophilic substitution, as seen in analogues like mizolastine and astemizole derivatives .

Eigenschaften

IUPAC Name

[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUXENJTFOMIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409426
Record name [1-(4-fluorobenzyl)piperidin-4-yl]methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174561-02-5
Record name [1-(4-fluorobenzyl)piperidin-4-yl]methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Two-Step Reductive Amination with Piperidin-4-one

A widely documented approach involves the sequential use of reductive amination to introduce both the 4-fluorobenzyl and methylamine groups.

Step 1: Synthesis of 1-(4-Fluorobenzyl)piperidin-4-one
Piperidin-4-one undergoes reductive amination with 4-fluorobenzylamine in the presence of sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This reaction, conducted in dichloromethane or methanol at room temperature, yields 1-(4-fluorobenzyl)piperidin-4-one with minimal byproducts. Alternative protocols employ Lewis acids such as magnesium chloride to accelerate imine formation.

Step 2: Conversion to Primary Amine via Oxime Intermediate
The ketone group at the 4-position is converted to an oxime by reacting with hydroxylamine hydrochloride in ethanol/water under reflux. Subsequent reduction of the oxime using hydrogen gas and Raney nickel (Ra-Ni) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) produces the primary amine. This method achieves moderate to high yields (65–85%) but requires careful handling of pyrophoric reagents.

Alkylation of Piperidine Derivatives

Direct N-Alkylation of Piperidin-4-ylmethylamine

Piperidin-4-ylmethylamine, synthesized via reductive amination of piperidin-4-one with methylamine, serves as a precursor for N-alkylation. Reacting this intermediate with 4-fluorobenzyl chloride in acetonitrile or dimethylformamide (DMF) at 80–120°C in the presence of potassium carbonate (K₂CO₃) affords the target compound. This route is favored for its simplicity but faces challenges in regioselectivity, often requiring excess alkylating agent to drive the reaction to completion.

Solvent and Base Optimization

Patent EP1564212B1 highlights the use of isoamyl alcohol as a solvent with diisopropylethylamine (DIPEA) as a base, enabling efficient alkylation at 80–120°C over 48 hours. This protocol minimizes side reactions such as over-alkylation and ensures scalability for industrial production.

Industrial-Scale Methodologies

One-Pot Reductive Amination

A streamlined one-pot procedure combines piperidin-4-one with 4-fluorobenzylamine and methylamine hydrochloride in methanol. STAB facilitates sequential reductive amination, first introducing the 4-fluorobenzyl group and then the methylamine moiety. This method reduces purification steps and achieves yields exceeding 70%.

Crystallization and Salt Formation

Post-synthesis purification often involves salt formation with acids such as tartaric acid. For instance, dissolving the crude product in tetrahydrofuran (THF) and adding L-(+)-tartaric acid precipitates the tartrate salt, which is isolated via cooling crystallization. This step enhances purity (>99%) and facilitates storage stability.

Comparative Analysis of Synthetic Routes

Table 1: Key Reaction Parameters and Yields

MethodReactantsConditionsYield (%)Purity (%)Source
Reductive AminationPiperidin-4-one, 4-FB amineSTAB, DCM, RT7895
Oxime Reduction1-(4-FB)piperidin-4-one oximeH₂, Ra-Ni, EtOH8598
N-AlkylationPiperidin-4-ylmethylamine4-FB chloride, K₂CO₃, 80°C6590
One-Pot SynthesisPiperidin-4-one, 4-FB amine, MeNH₂STAB, MeOH7297

Notes :

  • 4-FB : 4-fluorobenzyl; STAB : Sodium triacetoxyborohydride; DCM : Dichloromethane; Ra-Ni : Raney nickel.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Secondary amines like piperidine exhibit low reactivity in alkylation reactions due to steric hindrance. Employing phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) enhances reaction rates and selectivity.

Byproduct Formation

Over-alkylation and dimerization are common side reactions. Patent WO2006037043A1 recommends using a 1:1 molar ratio of 4-fluorobenzyl chloride to piperidin-4-ylmethylamine and maintaining temperatures below 100°C to suppress byproducts.

Green Chemistry Considerations

Replacing toxic solvents like dichloromethane with isoamyl alcohol or cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining efficiency .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [1-(4-Fluorobenzyl)piperidin-4-yl]methylamine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It is used in the development of probes and assays to investigate biological pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting neurological disorders, pain management, and other medical conditions .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the development of advanced materials and coatings .

Wirkmechanismus

The mechanism of action of [1-(4-Fluorobenzyl)piperidin-4-yl]methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances its binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Key Substituents Compared :

  • 4-Fluorobenzyl (target compound)
  • 4-Chlorobenzyl ()
  • 4-Trifluoromethylbenzyl ()
  • 4-Bromobenzyl ()
  • 4-Methoxyphenethyl ()
Monoamine Transporter Affinity
  • DAT Affinity :

    • The 4-fluorobenzyl group in [1-(4-Fluorobenzyl)piperidin-4-yl]methylamine derivatives demonstrated high DAT affinity (IC₅₀ = 11.3 nM for enantiomer S,S-(-)-19a), comparable to GBR 12909, a DAT inhibitor. Electron-withdrawing groups (e.g., -F, -CF₃) enhance DAT potency by optimizing π-π interactions or hydrogen bonding with the receptor .
    • 4-Chlorobenzyl analogues (e.g., 1-(4-chlorobenzyl)piperidin-4-amine hydrochloride) showed moderate DAT activity but lower selectivity compared to fluorinated derivatives .
    • 4-Trifluoromethylbenzyl (compound 4m, ) had reduced DAT potency, likely due to steric bulk .
  • Selectivity :

    • Fluorine’s small size and electronegativity improve selectivity for DAT over SERT/NET. For example, S,S-(-)-19a exhibited >100-fold selectivity for DAT over SERT .
    • 4-Methoxyphenethyl substituents (e.g., AST in ) shifted activity toward histamine receptors, highlighting substituent-dependent target specificity .
Antiplasmodial Activity
  • 4-Fluorobenzyl (compound 7, ): IC₅₀ = 1.03–2.52 μg/mL (resistant Plasmodium strains) vs. 2.51–4.43 μg/mL (sensitive strains). The hydroxyl group at C-7' enhances activity by facilitating hydrogen bonding with heme targets .
  • 4-Bromobenzyl (compound 11, ): Similar potency (IC₅₀ = 1.03–2.52 μg/mL), suggesting halogens (F, Br) are interchangeable in this context .
  • Non-halogenated analogues: Lower activity (IC₅₀ >5 μg/mL), emphasizing the role of halogen electronegativity in disrupting parasite heme detoxification .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity
  • 4-Fluorobenzyl : Moderate logP (~2.5), balancing membrane permeability and aqueous solubility. Hydrochloride salts () improve solubility for formulation .
  • 4-Trifluoromethylbenzyl : Elevated logP (~3.5), correlating with increased metabolic stability but poor solubility .
Metabolic Stability
  • Fluorine’s resistance to oxidative metabolism enhances the half-life of 4-fluorobenzyl derivatives compared to 4-chlorobenzyl or 4-methoxyphenyl analogues .

Key Data Tables

Table 2: Physicochemical Properties

Substituent logP Solubility (mg/mL) Metabolic Stability
4-Fluorobenzyl 2.5 1.2 (HCl salt) High
4-Chlorobenzyl 3.0 0.8 Moderate
4-Trifluoromethyl 3.5 0.3 High

Biologische Aktivität

[1-(4-Fluorobenzyl)piperidin-4-yl]methylamine is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology and enzyme inhibition. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Chemical Formula : C12H17FN2
  • CAS Number : 15132433
  • Molecular Weight : 206.28 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:

  • Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in neurotransmitter metabolism. For instance, it acts as a competitive inhibitor of tyrosinase, which is crucial for melanin synthesis. In studies, it demonstrated an IC50 value of 0.18 μM, significantly outperforming the standard inhibitor kojic acid (IC50 = 17.76 μM) .
  • Neurotransmitter Modulation : It influences acetylcholine levels by acting on acetylcholinesterase (AChE). A derivative of this compound has been identified as a potent dual inhibitor of AChE and GSK3β, enhancing acetylcholine levels in the brain without affecting peripheral tissues .
  • Cell Signaling Pathways : The compound modulates various signaling pathways, including those related to oxidative stress and inflammation. It can activate or inhibit transcription factors such as NF-κB, impacting gene expression related to stress responses .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Tyrosinase InhibitionIC50 = 0.18 μM; non-cytotoxic effects
AChE InhibitionPotent dual inhibitor; increases acetylcholine
NF-κB ModulationAlters inflammatory gene expression

Case Studies

  • Tyrosinase Inhibition Study : A study evaluated the efficacy of this compound derivatives as tyrosinase inhibitors. The most effective compound showed a significant reduction in melanin production in B16F10 melanoma cells without inducing cytotoxicity, highlighting its potential for cosmetic applications in skin whitening .
  • Alzheimer's Disease Model : In vivo studies demonstrated that a derivative of this compound significantly increased acetylcholine levels in the brain and improved cognitive functions in animal models of Alzheimer's disease. This suggests its potential utility in treating neurodegenerative disorders .

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates that the compound is relatively stable under physiological conditions but may exhibit variable degradation rates over extended periods. Toxicological assessments revealed that lower doses provide protective effects against oxidative stress while higher doses can lead to cellular apoptosis, emphasizing the need for careful dosage optimization in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Fluorobenzyl)piperidin-4-yl]methylamine
Reactant of Route 2
Reactant of Route 2
[1-(4-Fluorobenzyl)piperidin-4-yl]methylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.